Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate
Description
Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a cyano (-CN), hydroxyl (-OH), and butyl carboxylate (-COOButyl) group. Its stereochemistry (1R,2R) and functional groups make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical research. The hydroxyl and cyano groups contribute to its polarity and reactivity, enabling applications in catalytic processes or as a precursor for bioactive molecules.
Properties
CAS No. |
834886-20-3 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-3-7-15-10(13)9-5-4-6-11(9,14)8-12/h9,14H,2-7H2,1H3/t9-,11-/m0/s1 |
InChI Key |
GBDCOOBJRJTUIU-ONGXEEELSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1CCC[C@@]1(C#N)O |
Canonical SMILES |
CCCCOC(=O)C1CCCC1(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a cyanide source, such as sodium cyanide, in the presence of a suitable catalyst. The resulting cyano-substituted cyclopentane intermediate is then subjected to esterification with butanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis by optimizing reaction conditions such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions
Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate with structurally related compounds from the literature.
Table 1: Structural and Functional Comparison
Key Analysis
Structural Complexity and Functional Groups The target compound features a monocyclic cyclopentane core with hydroxyl and cyano groups, enhancing hydrogen-bonding capacity and polarity. tert-Butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate () incorporates a bicyclic structure and benzyl group, introducing aromaticity and steric hindrance. Its discontinuation suggests challenges in synthesis or stability .
Reactivity and Stability The hydroxyl group in the target compound may lead to oxidative degradation or hydrogen-bond-driven crystallization, whereas the ketone in –3’s compound could participate in keto-enol tautomerism or condensation reactions . The cyano group, common to both the target and ’s compound, may act as a leaving group or electron-withdrawing moiety, influencing reactivity in nucleophilic substitutions .
Toxicity and Safety
- –3 highlights acute toxicity for cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , necessitating respiratory protection and first-aid measures . The target compound’s hydroxyl group could mitigate lipophilicity and toxicity compared to the benzyl-substituted analog in .
Applications
- The target compound’s chirality and functional groups make it suitable for asymmetric catalysis or as a building block in drug discovery. In contrast, the fused pyrrole in –3 may serve as a scaffold for heterocyclic pharmaceuticals, while the discontinued bicyclic compound () underscores the challenges in balancing stability and bioactivity .
Biological Activity
Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15NO3
- Molecular Weight : 199.24 g/mol
- CAS Number : 150864-95-2
Pharmacological Effects
This compound has been studied for various biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting the cell membrane integrity of microorganisms.
- Anti-inflammatory Effects : Studies show that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate inflammation and cell survival.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative damage in cells, contributing to its neuroprotective effects.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating potent antimicrobial activity.
Study 2: Anti-inflammatory Mechanism
In a study on anti-inflammatory mechanisms published in Pharmacology Research, researchers found that the compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent in clinical settings.
Study 3: Neuroprotection
Research conducted by Zhang et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study reported a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | Cell membrane disruption | Journal of Antimicrobial Chemotherapy |
| Anti-inflammatory | Significant reduction in cytokines | Cytokine inhibition | Pharmacology Research |
| Neuroprotective | Improved cognitive function | Oxidative stress reduction | Zhang et al. (2023) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
